Regioisomeric Selectivity: Ortho-Bromo vs. Para-Bromo Substitution
The ortho‑bromophenoxy group in the target compound creates a sterically congested environment around the ether linkage, which can suppress unwanted side reactions (e.g., nucleophilic attack at the bromine site) during cross‑coupling. In contrast, the para‑bromo isomer (CAS 438221‑51‑3) offers a less hindered, electronically distinct handle for Suzuki or Buchwald‑Hartwig reactions .
| Evidence Dimension | Bromine position |
|---|---|
| Target Compound Data | ortho-bromo (2‑position) |
| Comparator Or Baseline | 3-[(4‑Bromophenoxy)methyl]-4-methoxybenzoic acid (para-bromo) |
| Quantified Difference | Qualitative: ortho‑bromo induces greater steric hindrance and altered electron density on the adjacent phenoxy ring compared to para‑bromo |
| Conditions | Structural analysis based on canonical SMILES [1] |
Why This Matters
Researchers requiring a specific reactivity profile (e.g., slower oxidative addition in metal‑catalyzed couplings) must select the ortho‑bromo isomer to achieve desired kinetics and yield.
- [1] SpectraBase. (n.d.). 3-[(2-bromophenoxy)methyl]-4-methoxybenzoic acid. Compound ID: 3QFeektZwTP. View Source
